N-(3-iodoquinolin-8-yl)acetamide
CAS No.: 1393845-70-9
VCID: VC2716040
Molecular Formula: C11H9IN2O
Molecular Weight: 312.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(3-iodoquinolin-8-yl)acetamide is a chemical compound classified as an organic halide due to the presence of an iodine atom and as an amide because of the acetamide functional group attached to the quinoline ring. This compound belongs to the category of halogenated quinoline derivatives, which are known for their potential applications in medicinal chemistry and organic synthesis. The quinoline structure is often associated with biological activity, making derivatives like N-(3-iodoquinolin-8-yl)acetamide of interest for pharmaceutical and materials science research. Synthesis MethodsThe synthesis of N-(3-iodoquinolin-8-yl)acetamide typically involves halogenation reactions of quinoline derivatives. One efficient method includes iron(III)-catalyzed reactions under aqueous conditions, which provide high regioselectivity. The reaction conditions often involve mild temperatures and solvents such as dichloromethane or water to facilitate better yields and selectivity. Chemical Reactions and MechanismsN-(3-iodoquinolin-8-yl)acetamide can participate in various chemical reactions, typically involving single-electron transfer mechanisms or radical pathways. These reactions enhance selectivity and yield, often facilitated by the use of catalysts, allowing for milder reaction conditions and broader substrate scopes. Biological Activity and Potential ApplicationsStudies have shown that quinoline derivatives can exhibit antimicrobial and anticancer properties, suggesting that N-(3-iodoquinolin-8-yl)acetamide may possess similar activities. The presence of iodine and the acetamide functional group can significantly influence the compound's reactivity and biological properties. While specific biological activity data for N-(3-iodoquinolin-8-yl)acetamide is limited, its structural similarity to other biologically active quinoline derivatives makes it a candidate for further investigation in medicinal chemistry. Analytical Techniques for CharacterizationRelevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for the characterization of N-(3-iodoquinolin-8-yl)acetamide. These methods provide detailed structural information and help confirm the purity of the compound. |
---|---|
CAS No. | 1393845-70-9 |
Product Name | N-(3-iodoquinolin-8-yl)acetamide |
Molecular Formula | C11H9IN2O |
Molecular Weight | 312.11 g/mol |
IUPAC Name | N-(3-iodoquinolin-8-yl)acetamide |
Standard InChI | InChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) |
Standard InChIKey | GHGQOWJMGOYLPH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC2=CC(=CN=C21)I |
Canonical SMILES | CC(=O)NC1=CC=CC2=CC(=CN=C21)I |
PubChem Compound | 71299232 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume